![molecular formula C13H19NO2 B14506780 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- CAS No. 65056-73-7](/img/structure/B14506780.png)
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is a complex organic compound that belongs to the class of naphthalenediols This compound is characterized by the presence of a naphthalene ring system with two hydroxyl groups and an amino group substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the synthetic routes for cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different naphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenediols.
Wissenschaftliche Forschungsanwendungen
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and reactivity with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: Similar structure but lacks the amino group.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Similar naphthalene ring system but different functional groups.
1,8-Naphthalenediol: Similar diol structure but different substitution pattern.
Uniqueness
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65056-73-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
6-(propan-2-ylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(15)13(11)16/h3,6,8,10,14-16H,4-5,7H2,1-2H3 |
InChI-Schlüssel |
APBTYABCTLBTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


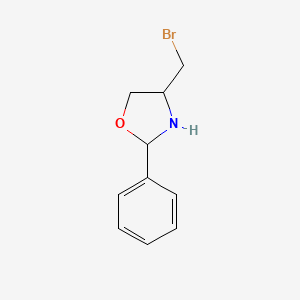

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
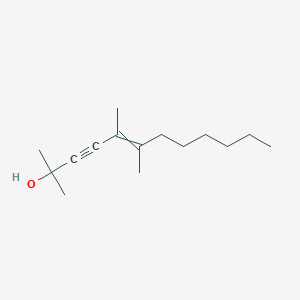
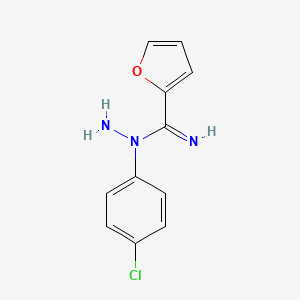
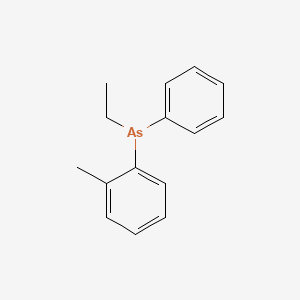
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)

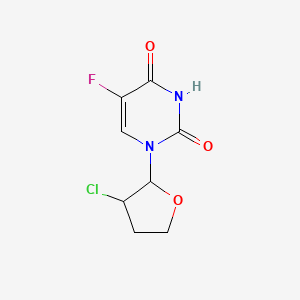
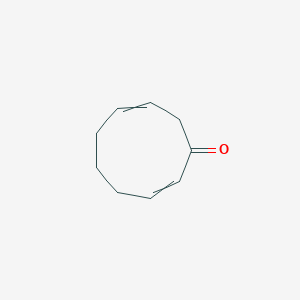
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
